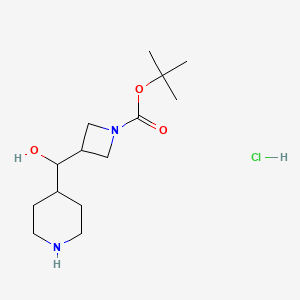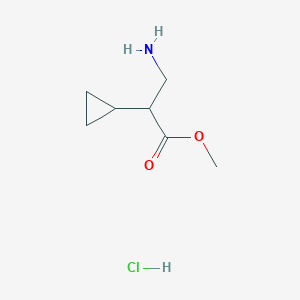
2-Amino-3-cyclooctylpropanoic acid
Übersicht
Beschreibung
2-Amino-3-cyclooctylpropanoic acid is an organic compound that belongs to the class of amino acids. It features a cyclooctyl group attached to the beta carbon of the propionic acid backbone, with an amino group at the alpha position. This unique structure imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclooctylpropanoic acid typically involves the following steps:
Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the cyclooctyl and amino groups to the propionic acid backbone, often through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Biocatalysis: Using enzymes to catalyze specific steps in the synthesis, improving yield and selectivity.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.
Reduction: Reduction of the amino group can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Cyclooctanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-cyclooctylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving amino acids.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-cyclooctylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclooctyl group may enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-cyclopentyl-propionic acid
- 2-Amino-3-cyclohexyl-propionic acid
- 2-Amino-3-cyclododecyl-propionic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclopentyl, cyclohexyl, cyclooctyl, cyclododecyl).
- Chemical Properties: The larger cyclooctyl group in 2-Amino-3-cyclooctylpropanoic acid may confer greater steric hindrance and hydrophobicity compared to smaller cycloalkyl groups.
- Biological Activity: The unique structure of this compound may result in distinct biological activities and interactions with molecular targets, differentiating it from its analogs.
Eigenschaften
IUPAC Name |
2-amino-3-cyclooctylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRORCNCYQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242136.png)
![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)
![6,8-Dichloro-2,2-difluoro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B8242143.png)




![[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242166.png)

![6-Bromo-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8242175.png)



![tert-Butyl N-[cis-3-hydroxy-4-piperidyl]-n-methyl-carbamate](/img/structure/B8242209.png)
